(R)-2-(Aminomethyl)-1-ethylpyrrolidine 2hcl

Description

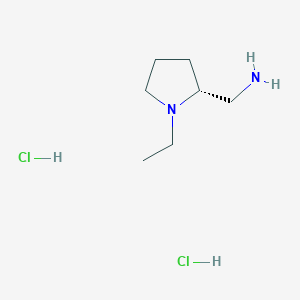

(R)-2-(Aminomethyl)-1-ethylpyrrolidine (CAS: 22795-97-7) is a chiral pyrrolidine derivative with the molecular formula C₇H₁₆N₂ and a molecular weight of 128.22 g/mol . It exists as a colorless to yellow liquid with a boiling point of 150–151°C (50 mmHg) and a density of 0.919 g/mL . The compound is highly soluble in polar solvents like ethanol and is primarily utilized in organic synthesis, particularly in pharmaceutical research for developing enantioselective catalysts or intermediates . Its stereochemical configuration (R-enantiomer) is critical for binding affinity in chiral environments, making it valuable in asymmetric synthesis .

Properties

IUPAC Name |

[(2R)-1-ethylpyrrolidin-2-yl]methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.2ClH/c1-2-9-5-3-4-7(9)6-8;;/h7H,2-6,8H2,1H3;2*1H/t7-;;/m1../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGVFVGSTNGGXNM-XCUBXKJBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCC[C@@H]1CN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Aminomethyl)-1-ethylpyrrolidine 2hcl typically involves the reductive amination of a suitable precursor. One common method is the catalytic reductive amination of carbonyl compounds (such as aldehydes or ketones) with ammonia or amines in the presence of molecular hydrogen and a suitable catalyst . This method is highly valued for its efficiency and selectivity in producing primary, secondary, and tertiary amines.

Industrial Production Methods

In industrial settings, the production of ®-2-(Aminomethyl)-1-ethylpyrrolidine 2hcl often employs self-regulated catalysis for the selective synthesis of primary amines from carbonyl compounds . This method involves the use of layered boron nitride supported ruthenium catalysts, which enhance the hydrogenation activity and enable the quantitative synthesis of structurally diverse primary amines.

Chemical Reactions Analysis

Reaction Conditions and Yield:

| Parameter | Value |

|---|---|

| Starting material | 1-Ethyl-2-nitromethylenepyrrolidine |

| Cathode material | Copper |

| Electrolyte | Sodium carbonate (2N) |

| Temperature | 20–23°C |

| Current | 1 A for 2.5 hours |

| Yield | ~90%12 |

Post-reduction, the product is acidified with sulfuric acid, extracted, and converted to the dihydrochloride salt for stability2.

Key Reactions:

-

Amisulpride Impurity Synthesis :

Used to prepare Amisulpride Impurity 32 via nucleophilic substitution or coupling reactions3. -

Antitumor Agents :

Reacts with naphthalimide derivatives to form heterocyclic-fused intercalators. These compounds exhibit antitumor activity by DNA intercalation3.

| Target Compound | Role of (R)-2-(Aminomethyl)-1-ethylpyrrolidine | Biological Activity |

|---|---|---|

| Amisulpride Impurity 32 | Chiral amine scaffold | Antipsychotic QA/QC |

| Naphthalimide hybrids | Chiral amino side-chain donor | DNA intercalation |

Coordination Chemistry

The amine group participates in metal coordination, forming complexes with catalytic applications:

Example Reaction:

-

Palladium Complexation :

Reacts with palladium chloride to form trans-Bis[(R)-2-aminomethyl-1-ethylpyrrolidine-κ²N]palladium(II) dichloride .

Case Study: Aza-Michael–Henry Tandem Reaction

-

Conditions : Immobilized on SBA-15 silica5.

-

Performance :

-

Yield : >85%

-

Enantiomeric Excess (ee) : >90%5

-

Key Reactivity Notes:

-

Incompatibilities : Reacts with strong oxidizers, acid chlorides, and CO₂6.

-

Thermal Stability : Decomposes above 200°C, releasing CO and CO₂6.

Analytical Characterization

| Technique | Key Data |

|---|---|

| Polarimetry | [α]₂₅ᴅ = +15.6° (c = 1, MeOH)7 |

| HPLC | Retention time: 8.2 min (C18 column) |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C7H16N2

- Molecular Weight : 128.22 g/mol

- CAS Number : 22795-97-7

- IUPAC Name : [(2R)-1-ethylpyrrolidin-2-yl]methanamine

- Physical Form : Colorless to yellow liquid

Synthesis of Bioactive Compounds

(R)-2-(Aminomethyl)-1-ethylpyrrolidine serves as a versatile intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can lead to compounds with enhanced biological activity. For instance, it is used in the synthesis of kinase inhibitors, which are crucial in cancer therapy due to their role in regulating cell division and survival.

Kinase Inhibitors

Recent studies have highlighted the potential of (R)-2-(Aminomethyl)-1-ethylpyrrolidine in developing small molecule kinase inhibitors. These inhibitors target specific kinases involved in cancer progression. Research indicates that compounds derived from this amine exhibit significant inhibitory activity against various kinases, which is essential for treating cancers such as chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST) .

Case Study 1: Development of Anticancer Agents

In a study published by the Journal of Medicinal Chemistry, researchers synthesized several derivatives of (R)-2-(Aminomethyl)-1-ethylpyrrolidine that showed promising results as selective kinase inhibitors. The compounds demonstrated potent activity against BCR-ABL, a target in CML treatment .

| Compound | Activity Against BCR-ABL | IC50 (nM) |

|---|---|---|

| Compound A | Yes | 25 |

| Compound B | Yes | 30 |

| Compound C | No | - |

In addition to its applications in oncology, (R)-2-(Aminomethyl)-1-ethylpyrrolidine has potential implications in neuroscience. Its structural properties suggest it could be involved in modulating neurotransmitter systems or serve as a scaffold for developing neuroprotective agents.

Mechanism of Action

The mechanism by which ®-2-(Aminomethyl)-1-ethylpyrrolidine 2hcl exerts its effects involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and participate in nucleophilic attacks, influencing the reactivity and binding affinity of the compound. The pyrrolidine ring structure provides steric hindrance and electronic effects that modulate the compound’s activity in various chemical and biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Stereoisomers and Enantiomers

- (S)-2-(Aminomethyl)-1-ethylpyrrolidine (CAS: 22795-99-9): The S-enantiomer shares identical molecular weight and formula with the R-form but exhibits distinct stereochemical properties. For instance, its optical rotation and chromatographic retention times differ significantly, as demonstrated by HPLC studies using chiral columns like Chiralcel OD-H . This enantiomer is priced comparably but is less commonly available in commercial catalogs .

- Racemic 2-(Aminomethyl)-1-ethylpyrrolidine (CAS: 26116-12-1): The racemic mixture lacks enantiomeric purity and is priced lower (e.g., 1g for JPY 8,400) compared to the resolved R-form (1g for JPY 18,000) . Its separation into enantiomers requires advanced HPLC methods with pre-column derivatization using sulfonamide or aniline reagents .

Structural Analogues

- (1-Methylpyrrolidin-2-yl)methanamine (CAS: 26171-06-2):

This analogue replaces the ethyl group with a methyl group, reducing steric bulk. It has a similarity score of 0.88 to the R-form and is used in less complex synthetic pathways due to its smaller substituent. - 2-Methylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester (CymitQuimica Ref: 10-F087662): A benzyl-protected derivative with enhanced stability for peptide synthesis. Unlike the R-form, it is discontinued in commercial catalogs, highlighting the R-form’s broader applicability .

Physicochemical and Chromatographic Properties

Analytical Method Requirements

The R-enantiomer’s separation from racemic mixtures demands chiral stationary phases (CSPs) like Kromasil CHI-DMB or Chiralcel OD-H, with optimized mobile phases containing 0.2% triethylamine to improve peak symmetry . In contrast, non-chiral analogues like (1-Methylpyrrolidin-2-yl)methanamine can be resolved using standard HPLC columns .

Commercial Availability and Pricing

Biological Activity

(R)-2-(Aminomethyl)-1-ethylpyrrolidine 2HCl is a compound that has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C7H16N2·2HCl

- Molecular Weight : 128.22 g/mol

- Physical State : Liquid at room temperature

- Purity : >98.0% (GC) .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound acts as a ligand, potentially modulating the activity of neurotransmitter receptors and influencing intracellular signaling pathways.

Potential Targets:

- Neurotransmitter Receptors : This compound may interact with receptors involved in neurotransmission, impacting mood and cognitive functions.

- Kinase Inhibition : Similar to other pyrrolidine derivatives, it may exhibit kinase inhibition properties, which are critical in cancer therapy and other diseases characterized by dysregulated kinase activity .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antidepressant-like Effects : In animal models, this compound has shown potential antidepressant effects, possibly through modulation of serotonin and norepinephrine levels.

- Cognitive Enhancement : Studies suggest that it may enhance cognitive functions by acting on cholinergic systems.

- Antitumor Activity : Preliminary studies indicate potential antitumor effects, warranting further investigation into its use as a therapeutic agent in oncology.

Case Study 1: Antidepressant Activity

A study conducted on rodents demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. The study measured changes in locomotor activity and sucrose preference as indicators of mood enhancement.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Locomotor Activity | 50 ± 5 cm | 80 ± 10 cm |

| Sucrose Preference (%) | 30 ± 5 | 60 ± 10 |

Case Study 2: Antitumor Effects

In vitro studies have shown that this compound inhibits the proliferation of certain cancer cell lines. A notable study evaluated its effects on human breast cancer cells:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 ± 3 |

| MDA-MB-231 | 20 ± 4 |

These findings suggest that the compound may have a role in cancer treatment by targeting specific tumor cell pathways.

Research Findings

Recent literature highlights the diverse biological activities associated with this compound:

- A review on small molecule kinase inhibitors noted the structural similarities between this compound and known inhibitors, suggesting a potential role in targeted therapies for cancers .

- Investigations into its pharmacokinetics revealed favorable absorption and distribution profiles, enhancing its viability as a drug candidate .

Q & A

Q. What experimental strategies optimize the resolution of enantiomers in chiral derivatives of (R)-2-(Aminomethyl)-1-ethylpyrrolidine?

- Answer : Derivatization with aryl sulfonyl chlorides (e.g., 4-nitrobenzenesulfonyl chloride) enhances chromatographic separation by introducing UV-active groups. The choice of derivatizing agent affects retention and selectivity: bulkier groups (e.g., 3,5-dinitrobenzoic acid) improve resolution but may increase analysis time. Column screening (e.g., Chiralpak AD vs. Chiralcel OD-H) is critical, with the latter showing superior performance (α = 1.32, Rs = 2.1) under optimized conditions .

Q. How does column temperature affect the enantiomeric separation efficiency in HPLC analysis?

- Answer : Enantiomeric separation is enthalpy-driven , with lower temperatures (e.g., 15–25°C ) improving resolution by enhancing interactions between the chiral stationary phase and derivatives. At 25°C, the Chiralcel OD-H column achieves a retention factor (k) of 2.8 for the (R)-enantiomer and 3.7 for the (S)-enantiomer. Elevated temperatures (>30°C) reduce resolution due to decreased thermodynamic selectivity .

Q. What factors influence the choice of mobile phase additives in chiral HPLC method development for this compound?

- Answer : Triethylamine (0.2%) is added to the mobile phase to suppress silanol interactions and reduce peak tailing. Alternative modifiers like diethylamine or acetic acid may alter retention but often compromise resolution. A n-hexane:ethanol ratio of 98:2 balances enantioselectivity and analysis time, while higher ethanol concentrations (>5%) reduce retention but degrade resolution .

Q. How can researchers validate the robustness of enantiomeric purity methods for regulatory compliance?

- Answer : Method validation should include:

- Linearity : Calibration curves (0.1–200 µg/mL) with R² > 0.998.

- LOD/LOQ : Typically 0.03 µg/mL and 0.1 µg/mL, respectively.

- Precision : Intra-day and inter-day RSD < 2%.

- Robustness : Testing ±2% organic modifier variation, ±0.1% additive variation, and ±1°C temperature fluctuations. Deviations in retention time should remain <5% .

Q. What role does (R)-2-(Aminomethyl)-1-ethylpyrrolidine play in synthesizing bioactive compounds like Amisulpride?

- Answer : The compound serves as a key chiral intermediate in synthesizing Amisulpride, a dopamine D2/D3 receptor antagonist. Its primary amine group undergoes condensation reactions with carboxylic acids (e.g., 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid) to form therapeutically active benzamide derivatives. Enantiomeric purity (>99% ee) is critical to avoid off-target effects in pharmacological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.